molecular formula C24H19BrN2O2S B298459 (2E,5E)-5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298459
M. Wt: 479.4 g/mol
InChI Key: CRKQSJHTLFTORT-MUJYFGONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as BBT, is a synthetic compound that belongs to the class of thiazolidinone derivatives. BBT has been extensively studied due to its potential applications in various scientific research fields, such as medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of (2E,5E)-5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. For instance, this compound has been shown to inhibit the activity of tyrosinase by binding to its active site. This compound has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For instance, this compound has been reported to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), two markers of oxidative stress, in various cell lines. This compound has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. Moreover, this compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.

Advantages and Limitations for Lab Experiments

(2E,5E)-5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One advantage of this compound is its high solubility in various solvents, which makes it easy to prepare solutions for in vitro experiments. This compound is also relatively stable under various experimental conditions, which allows for accurate and reproducible results. However, one limitation of this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the scientific research of (2E,5E)-5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to investigate the potential applications of this compound in the treatment of hyperpigmentation disorders, such as melasma and freckles. Another direction is to explore the potential use of this compound as a new antifungal agent for the treatment of fungal infections. Moreover, future studies should aim to elucidate the mechanism of action of this compound and identify its molecular targets. Finally, future research should focus on the optimization of the synthesis method of this compound to improve its yield and purity.

Synthesis Methods

(2E,5E)-5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the condensation reaction of 4-bromobenzaldehyde and 2-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization with methyl isothiocyanate. The final product is obtained by the reaction of the resulting thiazolidinone intermediate with 4-bromobenzyl bromide. The purity and yield of this compound can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

(2E,5E)-5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been widely used in scientific research due to its potential applications in various fields. For instance, this compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. This compound has also been reported to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for the treatment of hyperpigmentation disorders. Moreover, this compound has been shown to exhibit potent antifungal activity against various fungal strains, making it a potential candidate for the development of new antifungal agents.

properties

Molecular Formula

C24H19BrN2O2S

Molecular Weight

479.4 g/mol

IUPAC Name

(5E)-5-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H19BrN2O2S/c1-27-23(28)22(30-24(27)26-20-8-3-2-4-9-20)15-18-7-5-6-10-21(18)29-16-17-11-13-19(25)14-12-17/h2-15H,16H2,1H3/b22-15+,26-24?

InChI Key

CRKQSJHTLFTORT-MUJYFGONSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=C(C=C3)Br)/SC1=NC4=CC=CC=C4

SMILES

CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br)SC1=NC4=CC=CC=C4

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br)SC1=NC4=CC=CC=C4

Origin of Product

United States

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